2-(4-CYCLOHEXYLPHENOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-24(17-31-22-13-11-19(12-14-22)18-6-2-1-3-7-18)28-21-9-4-8-20(16-21)26-29-25-23(32-26)10-5-15-27-25/h4-5,8-16,18H,1-3,6-7,17H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APABIOATXROQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 4-Cyclohexylphenol: This can be synthesized through the hydrogenation of 4-phenylphenol in the presence of a suitable catalyst.
Formation of 4-Cyclohexylphenoxyacetic Acid: This intermediate is prepared by reacting 4-cyclohexylphenol with chloroacetic acid under basic conditions.
Synthesis of the Oxazolo[4,5-b]pyridine Moiety: This involves the cyclization of appropriate precursors, such as 2-aminopyridine and glyoxal, under acidic conditions.
Coupling Reaction: The final step involves coupling the 4-cyclohexylphenoxyacetic acid with the oxazolo[4,5-b]pyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and cyclohexyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the oxazolo[4,5-b]pyridine moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
FAAH Inhibition
The primary application of 2-(4-cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide lies in its potential to inhibit FAAH. This enzyme is responsible for the breakdown of fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, this compound may increase anandamide levels, which could have therapeutic implications for:
- Pain Management : Enhanced anandamide levels have been linked to analgesic effects.
- Anxiety and Depression : Modulation of endocannabinoid signaling may alleviate symptoms associated with these conditions.
- Neuroprotection : Increased anandamide could offer protective effects against neurodegenerative diseases.
Research on Neurological Disorders
Studies are exploring the role of FAAH inhibitors in treating various neurological disorders. The compound's structure suggests it may interact with specific receptors involved in pain and mood regulation. Preliminary findings indicate that compounds like this one could lead to new treatments for conditions such as:
- Chronic Pain
- Post-Traumatic Stress Disorder (PTSD)
- Multiple Sclerosis
Case Study 1: FAAH Inhibition and Pain Relief
A study conducted on a related compound demonstrated significant pain relief in animal models when FAAH was inhibited. The findings suggest that increasing endogenous cannabinoid levels can effectively manage pain without the side effects associated with traditional analgesics.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal indicated that FAAH inhibitors could protect neurons from damage in models of neurodegeneration. The study found that treatment with similar compounds resulted in reduced neuronal death and improved cognitive function in animal models.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The oxazolo[4,5-b]pyridine moiety is known to interact with nucleic acids and proteins, potentially disrupting critical cellular processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
2-(4-Phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4i)
- Structural Difference : Replaces the cyclohexyl group with a biphenyl substituent.
- Activity : Exhibits significantly enhanced FAAH inhibition (IC50 = 0.35 μM), making it ~7.4-fold more potent than 4g .
- Mechanistic Insight: The phenylphenoxy group likely improves hydrophobic interactions or π-π stacking within the FAAH binding pocket, enhancing affinity. This highlights the critical role of aromatic substituents in optimizing inhibitor efficacy .
Commercial Structural Analogs ()
2-(4-sec-Butylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide (Chembridge 7809554): Substitutes cyclohexyl with a branched sec-butyl group.
2-(4-Cyclohexylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide (Chembridge 7967439): Adds a methyl group to the phenyl ring.
- Implications : These modifications may alter solubility, metabolic stability, or target engagement, but further studies are needed to evaluate their pharmacological profiles .
Boron-Containing Analogs ()
Compounds such as 5c and 5d incorporate boronic ester groups (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) but lack reported FAAH inhibition data.
Patent-Derived Analogs ()
A 2023 European patent lists compounds with oxazole-pyridine cores but diverges in substituents (e.g., trifluoromethyl, pyrimidinylmethyl, or fluorinated alkyl groups). These are designed for diverse targets, including insecticides and antifungals, underscoring the scaffold’s versatility beyond FAAH inhibition .
Key Research Findings
- Substituent Impact : Aromatic groups (e.g., phenyl in 4i ) enhance FAAH inhibition compared to aliphatic cyclohexyl (4g ), suggesting a structure-activity relationship (SAR) driven by hydrophobic and aromatic interactions .
- Scaffold Flexibility : The oxazolo[4,5-b]pyridine core is adaptable for diverse therapeutic applications, evidenced by its presence in FAAH inhibitors, commercial reagents, and agrochemical patents .
Biological Activity
The compound 2-(4-cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide has garnered attention in pharmacological research due to its potential as a fatty acid amide hydrolase (FAAH) inhibitor. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound contains a cyclohexyl group, an oxazole moiety, and a phenyl acetamide structure, which contribute to its biological activity.
The primary mechanism of action for This compound is its inhibition of FAAH. FAAH is an enzyme that degrades endocannabinoids, and its inhibition can lead to increased levels of these compounds, potentially offering therapeutic benefits for various neurological disorders.
Inhibition of FAAH
Research indicates that this compound exhibits significant inhibitory activity against FAAH with an IC50 value of 2.6 µM , making it a promising candidate for further development in treating conditions influenced by the endocannabinoid system .
Anti-inflammatory Effects
In addition to FAAH inhibition, derivatives of oxazolones have shown potential anti-inflammatory properties. For example, similar oxazolone derivatives have demonstrated effective inhibition of the COX-2 enzyme with IC50 values lower than that of celecoxib, a standard anti-inflammatory drug .
Study on Analgesic Activity
A study reported the synthesis and evaluation of several oxazolone derivatives for their analgesic activity. The results indicated that compounds similar to This compound exhibited significant analgesic effects in animal models . The analgesic activity was assessed using the writhing test and hot plate test.
Cognitive Improvement Potential
Another study evaluated the cognitive enhancement potential of oxazolone derivatives. The findings suggested that compounds with structural similarities to This compound could improve cognitive functions in animal models .
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Substitution reactions : Alkaline conditions for introducing cyclohexylphenoxy groups (analogous to methods in ).
- Oxazolo[4,5-b]pyridine core formation : Acid-catalyzed silica-supported one-pot benzoylation using perchloric acid (HClO₄/SiO₂) under mild conditions (room temperature, methanol solvent) .
- Condensation : Use of condensing agents (e.g., DCC or EDCI) for acetamide bond formation, as seen in structurally related compounds .
Key Considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate = 2:1) and purify intermediates via recrystallization (acetonitrile) .
Basic: How is the structural integrity and purity of this compound validated?
Methodological Answer:
- Spectroscopic Techniques :
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons from oxazolopyridine at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C₂₈H₂₈N₃O₃) .
- Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages match theoretical values (e.g., ±0.3% deviation) .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Silica-supported acid catalysts (HClO₄/SiO₂) enhance recyclability and reduce side reactions compared to homogeneous catalysts .
- Solvent Screening : Methanol or DMF may improve solubility of intermediates; avoid protic solvents during condensation to prevent hydrolysis .
- Temperature Control : Maintain ≤60°C during oxazolo[4,5-b]pyridine formation to avoid decomposition .
- Workflow Automation : Use continuous-flow systems for condensation steps to improve reproducibility .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization :
- Structural-Activity Relationship (SAR) Analysis :
- Batch Purity Verification : Contradictions may arise from impurities; re-test compounds with ≥95% purity (HPLC-PDA) .
Advanced: How does the cyclohexylphenoxy moiety influence physicochemical properties?
Methodological Answer:
- Lipophilicity : Cyclohexyl groups increase logP values (measured via shake-flask method), enhancing membrane permeability but potentially reducing aqueous solubility .
- Conformational Analysis :
- Stability Studies : Cyclohexylphenoxy derivatives may exhibit improved metabolic stability in microsomal assays compared to alkyl chains .
Advanced: What analytical techniques differentiate regioisomers or byproducts in synthesis?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguishing oxazolo[4,5-b]pyridin-2-yl from alternative isomers) .
- LC-MS/MS : Detect trace byproducts (e.g., incomplete substitution at the phenyl ring) with high sensitivity .
- X-ray Diffraction : Confirm regiochemistry of the oxazolo[4,5-b]pyridine core in single crystals .
Advanced: How to design derivatives for improved target selectivity?
Methodological Answer:
- Fragment Replacement : Replace cyclohexyl with fluorinated groups (e.g., trifluoromethyl) to modulate electronic effects, as seen in and .
- Bioisosteric Substitution : Swap the oxazolo[4,5-b]pyridine core with triazolo[4,3-b]pyridazine () to assess selectivity shifts.
- Proteome Profiling : Use affinity-based chemoproteomics to identify off-target interactions .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Solubility Data : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers without surfactants due to low solubility .
Advanced: How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to correlate with in vitro IC₅₀ values .
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites (e.g., cyclohexyl oxidation products) .
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to assess accumulation in target organs .
Advanced: What computational tools predict the compound’s interaction with novel targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze binding stability with GROMACS or AMBER .
- Machine Learning Models : Train on kinase inhibitor datasets (e.g., ChEMBL) to predict off-target effects .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target binding sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
